4-(3-Methoxy-3-methyl-butoxy)-3-trifluoromethyl-phenylamine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated methodologies for synthesizing compounds with structural similarities to "4-(3-Methoxy-3-methyl-butoxy)-3-trifluoromethyl-phenylamine", highlighting the versatility of these compounds in synthetic chemistry. For instance, research on regioisomeric methoxy-methyl-phenethylamines related to MDEA and MDMMA underscores the importance of synthetic routes for producing compounds with specific mass spectral and chromatographic properties, useful in forensic science and chemical analysis (Thigpen et al., 2008). Additionally, the synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones via cyclocondensation demonstrates the compound's utility in creating functionally diverse chemical entities (Bunescu et al., 2009).
Applications in Material Science
Research into triphenylamine fluorophores, for example, showcases the application of methoxy-phenylamine derivatives in material science, particularly in the development of materials with aggregation-induced emission enhancement properties. These properties are significant for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent markers (Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(3-methoxy-3-methylbutoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO2/c1-12(2,18-3)6-7-19-11-5-4-9(17)8-10(11)13(14,15)16/h4-5,8H,6-7,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZKBVKWKCNIRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=C(C=C1)N)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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